2-Amino-3-ethylquinoline-6-carboxylic acid
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Overview
Description
2-Amino-3-ethyl-6-Quinolinecarboxylic acid is a quinoline derivative with significant applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-ethyl-6-Quinolinecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis often begins with quinoline or its derivatives as the starting material.
Functionalization: The quinoline ring undergoes functionalization to introduce the amino group at the 2-position and the ethyl group at the 3-position.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-ethyl-6-Quinolinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H₂) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Ester and amide derivatives.
Scientific Research Applications
2-Amino-3-ethyl-6-Quinolinecarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems and as a potential inhibitor for various enzymes.
Medicine: It has shown potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-3-ethyl-6-Quinolinecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Quinaldic acid
4-Hydroxy-2-quinolones
3-Quinolinecarboxylic acid derivatives
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Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-amino-3-ethylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-2-7-5-9-6-8(12(15)16)3-4-10(9)14-11(7)13/h3-6H,2H2,1H3,(H2,13,14)(H,15,16) |
InChI Key |
ZIYBOMUDLOTIMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)C(=O)O)N |
Origin of Product |
United States |
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